

# Spectroscopic Profile of $\alpha$ -Ylangene: A Technical Guide

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## Compound of Interest

Compound Name: *alpha-Ylangene*

Cat. No.: *B1205585*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid  $\alpha$ -ylangene. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide also outlines detailed experimental protocols for acquiring these spectra and includes a workflow diagram for the spectroscopic analysis of sesquiterpenes.

## Spectroscopic Data of $\alpha$ -Ylangene

The spectroscopic data for  $\alpha$ -ylangene is crucial for its identification and structural elucidation. While extensive databases exist for many natural compounds, specific, experimentally-derived NMR and IR data for  $\alpha$ -ylangene are not readily available in publicly accessible literature. However, mass spectrometry data is well-documented.

## Mass Spectrometry (MS)

Mass spectrometry of  $\alpha$ -ylangene is typically performed using gas chromatography-mass spectrometry (GC-MS). The electron ionization (EI) mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint.

Table 1: Mass Spectrometry Data for  $\alpha$ -Ylangene

Property	Value
Molecular Formula	C <sub>15</sub> H <sub>24</sub>
Molecular Weight	204.35 g/mol
Exact Mass	204.1878 u
Major Mass Fragments (m/z)	204, 189, 161, 133, 119, 105, 93, 91, 79, 69, 55, 41

Note: The relative intensities of the mass fragments can vary slightly depending on the specific instrumentation and experimental conditions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, experimentally verified <sup>1</sup>H and <sup>13</sup>C NMR data for α-ylangene are not consistently reported in readily accessible scientific literature. However, it is known that <sup>13</sup>C NMR spectroscopy has been successfully used to differentiate α-ylangene from its isomer, α-copaene. This indicates that distinct chemical shifts exist for the carbon atoms in each molecule. For comparison, the reported <sup>13</sup>C NMR data for α-copaene is presented below.

Table 2: <sup>13</sup>C NMR Chemical Shifts for α-Copaene (Isomer of α-Ylangene)

Carbon Number	Chemical Shift ( $\delta$ ) ppm
1	53.9
2	41.7
3	118.9
4	148.9
5	44.1
6	38.1
7	49.5
8	34.9
9	25.8
10	34.2
11	20.9
12	14.4
13	21.1
14	21.1
15	23.2

Note: This data is for  $\alpha$ -copaene and is provided for comparative purposes. The chemical shifts for  $\alpha$ -ylangene would be expected to show slight differences due to the stereochemical variations.

## Infrared (IR) Spectroscopy

Specific IR absorption frequencies for  $\alpha$ -ylangene are not readily available in a tabulated format. However, based on its chemical structure as a sesquiterpene with a trisubstituted double bond and saturated hydrocarbon framework, the expected characteristic IR absorptions are outlined below.

Table 3: Expected Infrared Absorption Bands for  $\alpha$ -Ylangene

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Vibration Type
C-H (sp <sup>3</sup> hybridized)	2850-2960	Stretch
C-H (sp <sup>2</sup> hybridized, =C-H)	3010-3040	Stretch
C=C (trisubstituted alkene)	1665-1675	Stretch
CH <sub>2</sub>	~1450	Bend (Scissoring)
CH <sub>3</sub>	~1375	Bend (Symmetrical)

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for  $\alpha$ -ylangene, synthesized from general protocols for sesquiterpene analysis.

### Sample Preparation

- Extraction:**  $\alpha$ -Ylangene is typically a component of essential oils. It can be isolated from plant material (e.g., ylang-ylang oil from *Cananga odorata*) via steam distillation or solvent extraction.
- Purification:** The essential oil is then subjected to fractional distillation or column chromatography (e.g., silica gel) to isolate  $\alpha$ -ylangene from other terpenoid constituents.
- Purity Assessment:** The purity of the isolated  $\alpha$ -ylangene should be confirmed by gas chromatography (GC) prior to spectroscopic analysis.

### Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation:** A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column:** A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness).
- Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program:
  - Initial temperature: 60°C, hold for 2 minutes.
  - Ramp: Increase to 240°C at a rate of 3°C/min.
  - Final hold: 240°C for 5 minutes.
- Injection: 1  $\mu$ L of a diluted sample (in hexane or other suitable solvent) is injected in splitless mode.
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-400.
  - Scan Speed: 2 scans/second.
- Data Analysis: The resulting mass spectrum is compared with spectral libraries (e.g., NIST, Wiley) for identification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of purified  $\alpha$ -ylangene in 0.5 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: 0-12 ppm.
  - Number of Scans: 16-64.
  - Relaxation Delay: 1-2 seconds.

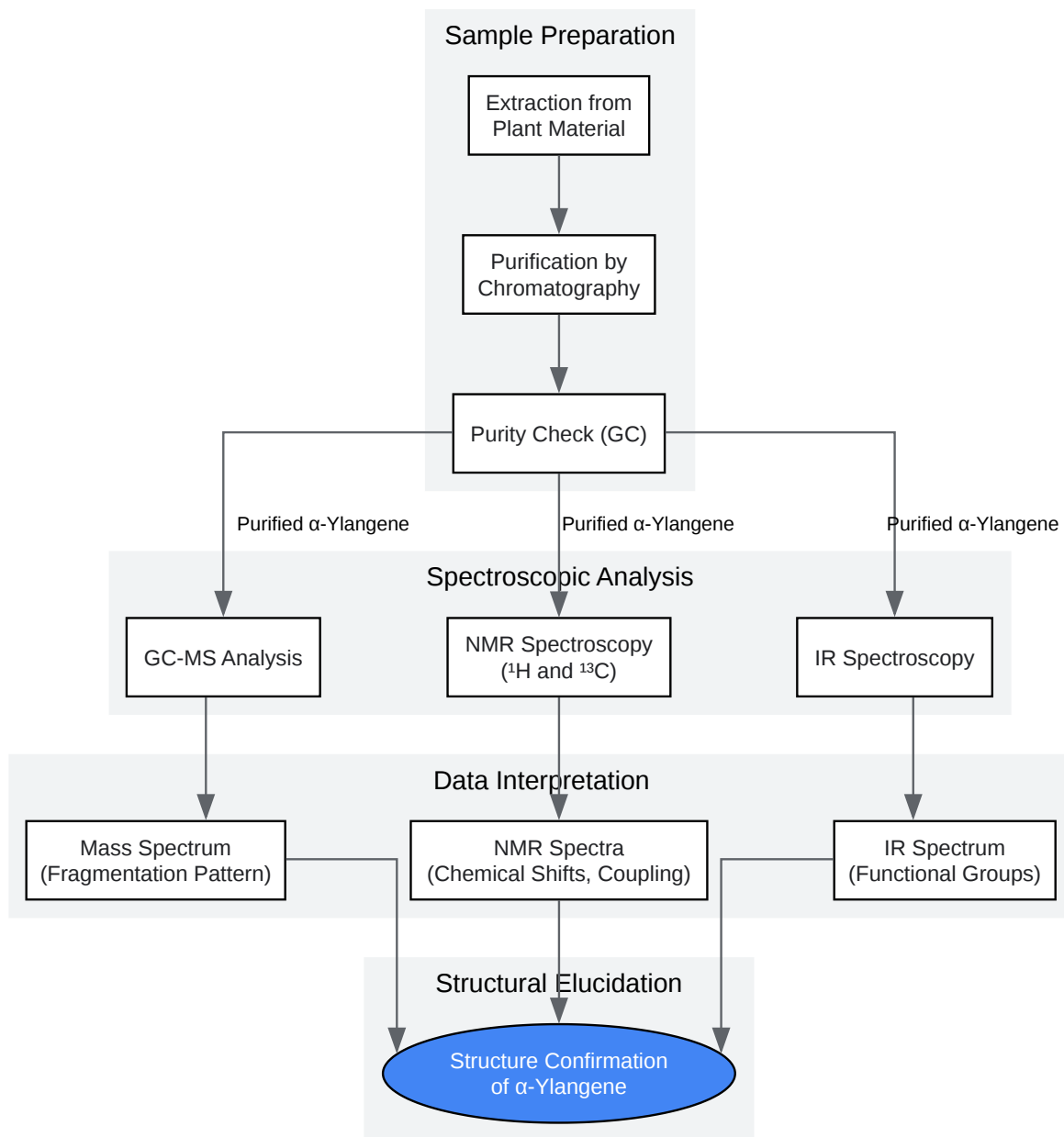
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral Width: 0-220 ppm.
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Relaxation Delay: 2-5 seconds.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0.00 ppm).

## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the neat, purified  $\alpha$ -ylangene is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a sesquiterpene like  $\alpha$ -ylangene.

Workflow for Spectroscopic Analysis of  $\alpha$ -Ylangene[Click to download full resolution via product page](#)Caption: Workflow for the Spectroscopic Analysis of  $\alpha$ -Ylangene.

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